Ferroptosis-IN-3
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Overview
Description
Ferroptosis-IN-3 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is a valuable tool in scientific research for studying the mechanisms and therapeutic potential of ferroptosis inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-3 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ferroptosis-IN-3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce compounds with different substituents .
Scientific Research Applications
Ferroptosis-IN-3 has a wide range of scientific research applications:
Mechanism of Action
Ferroptosis-IN-3 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The primary target is glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound prevents the accumulation of lipid peroxides, thereby inhibiting ferroptosis. Other pathways and molecular targets, such as iron metabolism and lipid metabolism, may also be involved .
Comparison with Similar Compounds
Similar Compounds
Ras Selective Lethal 3 (RSL3): Another ferroptosis inducer that directly inhibits GPX4.
Sulfasalazine: An anti-inflammatory drug that also inhibits system Xc− and induces ferroptosis.
Uniqueness of Ferroptosis-IN-3
This compound is unique in its specific inhibition of GPX4, making it a valuable tool for studying the role of this enzyme in ferroptosis. Unlike other compounds that induce ferroptosis, this compound provides a means to selectively inhibit this process, offering insights into the therapeutic potential of ferroptosis inhibition .
Properties
Molecular Formula |
C15H11ClN2O2 |
---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazol-4-ol |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-5-1-9(2-6-11)13-15(20)14(18-17-13)10-3-7-12(19)8-4-10/h1-8,19-20H,(H,17,18) |
InChI Key |
XHJJFKLFMMWFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.